

Spectroscopic Analysis of Nitric Acid, Octyl Ester: A Technical Guide

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Compound of Interest

Compound Name: Octyl nitrate

Cat. No.: B1618311

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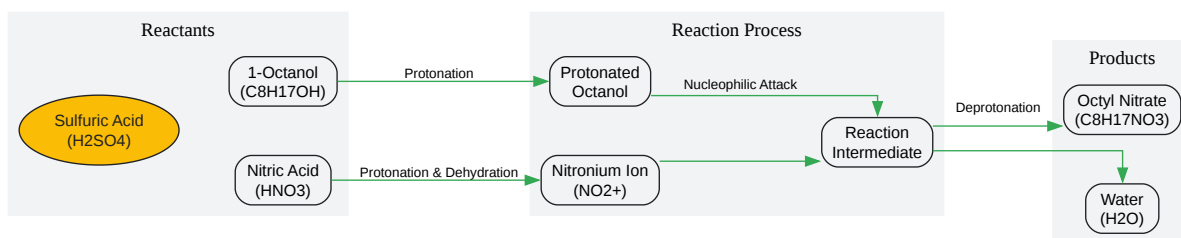
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of nitric acid, octyl ester (commonly known as **octyl nitrate**). This document details the principles, experimental methodologies, and data interpretation for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

Nitric acid, octyl ester ($C_8H_{17}NO_3$, CAS No: 629-39-0) is an organic nitrate ester with a molecular weight of approximately 175.23 g/mol ^[1]. It is synthesized via the esterification of octanol with nitric acid. This compound and its analogs are of interest in various fields, including atmospheric chemistry and pharmacology, due to their role as vasodilators through the release of nitric oxide. Accurate and thorough spectroscopic analysis is crucial for its identification, purity assessment, and elucidation of its chemical properties.

Synthesis of Octyl Nitrate

The primary method for synthesizing **octyl nitrate** is through the esterification of 1-octanol with nitric acid, typically in the presence of a sulfuric acid catalyst. The reaction involves the nucleophilic attack of the hydroxyl group of octanol on the nitronium ion (NO_2^+) generated in situ from nitric and sulfuric acids.



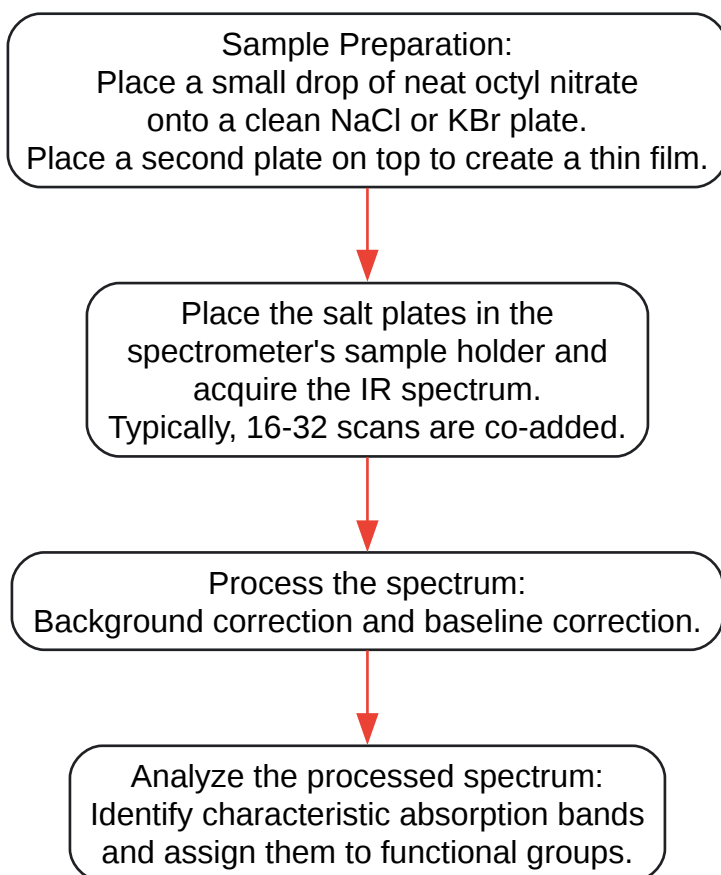
Sample Preparation:
Dissolve ~10-20 mg of octyl nitrate in ~0.7 mL of deuterated solvent (e.g., $CDCl_3$) in an NMR tube.

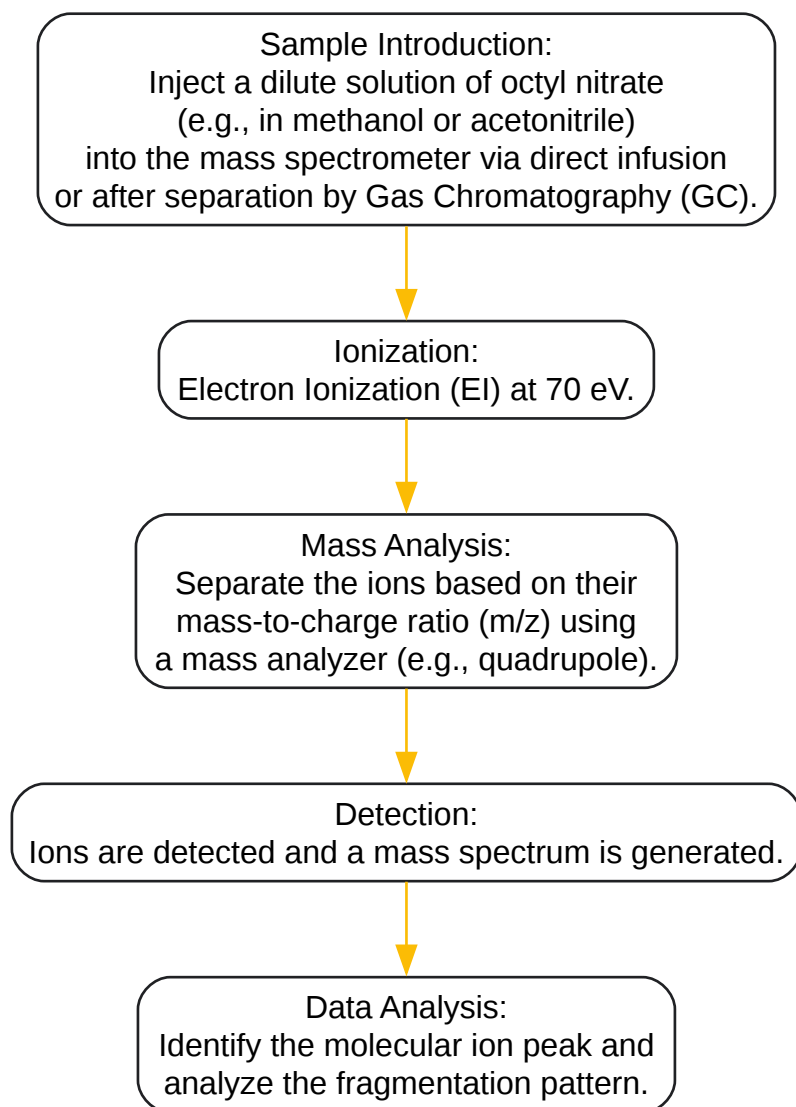
Insert sample into the spectrometer and perform shimming to homogenize the magnetic field.

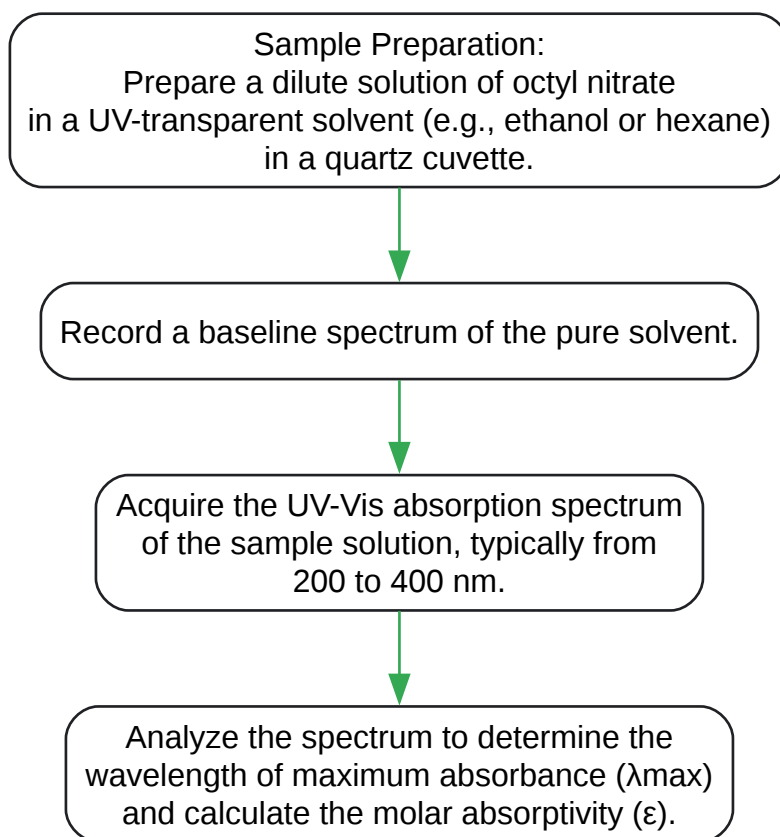
Acquire 1H and ^{13}C NMR spectra.
Typical parameters:
 1H : 32 scans, 2s relaxation delay
 ^{13}C : 1024 scans, 2s relaxation delay

Process the raw data:
Fourier transformation, phase correction, and baseline correction.

Analyze the processed spectra:
Peak integration, chemical shift referencing (to TMS or residual solvent peak), and multiplicity analysis.







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References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of Nitric Acid, Octyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1618311#spectroscopic-analysis-of-nitric-acid-octyl-ester>]

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